(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetyl chloride
Description
(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetyl chloride (CAS: 890647-82-2) is a heterocyclic compound featuring a seven-membered benzo-fused dioxepin ring system with an acetyl chloride substituent at the 7-position. Its molecular formula is C₁₁H₁₁ClO₃, with a molecular weight of 226.65 g/mol and a purity ≥95% . The compound is classified as a lab reagent, primarily used as an acylating agent or intermediate in organic synthesis. Its high reactivity stems from the electrophilic acetyl chloride group, making it valuable for introducing the benzo[b][1,4]dioxepin moiety into larger molecules.
Properties
IUPAC Name |
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c12-11(13)7-8-2-3-9-10(6-8)15-5-1-4-14-9/h2-3,6H,1,4-5,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGHJCAAKGYCSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)CC(=O)Cl)OC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetyl chloride typically involves the following steps:
Formation of the Benzodioxepin Ring: The initial step involves the formation of the benzodioxepin ring through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as a dihydroxybenzene derivative, with an appropriate reagent under acidic or basic conditions.
Introduction of the Acetyl Chloride Group: The next step involves the introduction of the acetyl chloride group. This can be done by reacting the benzodioxepin intermediate with acetyl chloride in the presence of a catalyst, such as aluminum chloride or pyridine, under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of (3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetyl chloride may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced techniques, such as distillation and crystallization, may be employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The acetyl chloride group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to form the corresponding carboxylic acid.
Oxidation and Reduction: The benzodioxepin ring can undergo oxidation and reduction reactions under appropriate conditions to form various derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols; conditions include the use of solvents like dichloromethane or tetrahydrofuran and catalysts like pyridine or triethylamine.
Hydrolysis: Reagents include water or aqueous sodium hydroxide; conditions involve heating under reflux.
Oxidation and Reduction: Reagents such as potassium permanganate for oxidation and sodium borohydride for reduction; conditions vary depending on the desired product.
Major Products Formed
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Carboxylic Acid: Formed from hydrolysis.
Oxidized and Reduced Derivatives: Formed from oxidation and reduction reactions.
Scientific Research Applications
(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetyl chloride involves its reactivity with nucleophiles and its ability to undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes. For example, in biochemical assays, it may interact with specific enzymes or proteins, leading to the formation of covalent adducts or the inhibition of enzyme activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzo[b][1,4]dioxepin Derivatives with Varied Substituents
3,4-Dihydro-2H-1,5-benzodioxepin-7-amine
- CAS : 175136-34-2
- Formula: C₉H₁₁NO₂
- Molecular Weight : 165.18 g/mol
- Properties : Melting point 81–82°C; amine substituent at the 7-position.
- Comparison : The amine group confers nucleophilic reactivity, contrasting with the electrophilic acetyl chloride. This derivative is suited for condensation reactions or as a precursor in drug synthesis .
3,4-Dihydro-2H-1,5-benzodioxepine-7-carboxylic acid
- CAS : 20825-89-2
- Formula : C₁₀H₁₀O₄
- Molecular Weight : 194.18 g/mol
- Properties : Melting point 143–146°C; carboxylic acid group at the 7-position.
- Comparison : The carboxylic acid enables hydrogen bonding and salt formation, enhancing solubility in polar solvents. Unlike the acetyl chloride, it is less reactive but useful in esterification or amidation .
2-Chloro-N-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acetamide
- CAS : 757220-20-5
- Formula: C₁₁H₁₂ClNO₃
- Molecular Weight : 241.67 g/mol
- Comparison: The acetamide group reduces electrophilicity compared to acetyl chloride, increasing stability.
Table 1: Benzo[b][1,4]dioxepin Derivatives Comparison
Heterocyclic Analogs with Different Ring Systems
Benzothiazine Derivatives
- Example : 2-Benzylidene-4-methyl-4H-benzo[1,4]thiazin-3-one
- Key Features: Sulfur atom in the heterocycle (vs. oxygen in dioxepin); acetylated or benzoylated amino groups.
- Comparison: Benzothiazines exhibit antimicrobial and anticancer activity .
Benzo[b][1,4]oxazin Derivatives
- Example : 1,5-Dimethyl-6-thioxo-3-(2,2,7-trifluoro-3-oxo-4-(prop-2-ynyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-1,3,5-triazinan-2,4-dione
- Key Features : Oxazin ring with trifluoro and propynyl substituents.
- Comparison : The oxazin core and electron-withdrawing groups (e.g., trifluoro) enhance metabolic stability, making these compounds relevant in agrochemical or pharmaceutical patents .
Fluorinated Derivatives
- Example : 3-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-5-fluorophenyl derivatives
- Key Features : Fluorine atoms at strategic positions.
- Comparison : Fluorination increases electronegativity and bioavailability. While the target compound lacks fluorine, such derivatives are explored for enhanced pharmacokinetic profiles .
Biological Activity
(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetyl chloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound belongs to the class of benzo[dioxepin] derivatives, characterized by a fused dioxepin ring structure. Its chemical formula is , and it has a molecular weight of approximately 196.63 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C10H9ClO2 |
| Molecular Weight | 196.63 g/mol |
| CAS Number | Not specified |
Research indicates that (3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetyl chloride may interact with various biological targets, including enzymes and receptors involved in key signaling pathways. Notably, it has shown potential as an inhibitor of Glycogen Synthase Kinase 3 beta (GSK-3β), which is implicated in numerous diseases such as cancer and neurodegenerative disorders .
Inhibition Studies
In a study focused on GSK-3β inhibition, compounds structurally related to (3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetyl chloride demonstrated significant inhibitory effects with IC50 values in the low micromolar range. For instance, one derivative exhibited an IC50 value of 1.6 μM against GSK-3β . This suggests that modifications to the dioxepin structure can enhance biological activity.
Case Studies
Several studies have investigated the biological effects of related compounds within the benzo[dioxepin] class:
- Neuroprotective Effects : A related compound was tested for neuroprotective effects in neuroblastoma cells. Treatment led to increased phosphorylation of GSK-3β at Ser9, indicating inhibition of its activity and highlighting potential therapeutic applications for neurodegenerative diseases .
- Anticancer Activity : Other derivatives have been evaluated for their anticancer properties. In vitro assays showed that these compounds could induce apoptosis in cancer cell lines through the modulation of cell cycle regulators and apoptotic pathways.
Comparative Analysis
The following table summarizes key findings from studies on various derivatives related to (3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetyl chloride:
| Compound | Target | IC50 (μM) | Biological Effect |
|---|---|---|---|
| (Z)-2-(3-chlorobenzylidene)... | GSK-3β | 1.6 | Inhibition leading to increased Ser9 phosphorylation |
| 4-(3,4-Dihydro-2H-benzodioxepin) | Cancer cells | Varies | Induction of apoptosis |
| C-(3,4-Dihydro-2H-benzodioxepin) | Neuroblastoma | Varies | Neuroprotection through GSK-3β modulation |
Q & A
Basic Questions
Q. What are the established synthetic routes for (3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetyl chloride, and how can intermediates be optimized?
- Methodology : The compound is likely synthesized via acylation of the benzodioxepin precursor. A common approach involves converting 3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-carboxylic acid (CAS 20825-89-2, mp 143–146°C) to the corresponding acyl chloride using thionyl chloride or oxalyl chloride under anhydrous conditions . Purification typically employs vacuum distillation or recrystallization from non-polar solvents. Intermediate characterization via melting point analysis and NMR is critical to confirm structural integrity .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodology : Melting point determination (e.g., 143–146°C for the carboxylic acid precursor) and thin-layer chromatography (TLC) are basic checks . Advanced techniques include H/C NMR to confirm the acetyl chloride moiety and benzodioxepin ring protons. FT-IR can validate the C=O stretch (~1800 cm) and C-Cl bonds . High-resolution mass spectrometry (HRMS) is recommended for molecular ion verification.
Q. What are the critical storage conditions to prevent decomposition?
- Methodology : Acyl chlorides are moisture-sensitive. Store under inert gas (argon/nitrogen) at –20°C in airtight, amber glass vials. Desiccants like molecular sieves should be used to avoid hydrolysis. Stability tests under varying temperatures and humidity levels are advised .
Advanced Research Questions
Q. How do substituents on the benzodioxepin ring influence the reactivity of the acetyl chloride group in nucleophilic acyl substitution?
- Methodology : Electron-donating groups (e.g., methyl) on the benzodioxepin ring can reduce electrophilicity at the carbonyl carbon, slowing reactions with amines or alcohols. Conversely, electron-withdrawing groups (e.g., nitro) enhance reactivity. Computational studies (DFT) can model charge distribution, while kinetic experiments (e.g., monitoring reaction rates with substituted amines) provide empirical data .
Q. What side reactions occur during synthesis, and how can they be minimized?
- Methodology : Common side reactions include hydrolysis to the carboxylic acid (if moisture is present) or Friedel-Crafts acylation if the ring activates electrophilic attack. Anhydrous conditions (e.g., dry dichloromethane, molecular sieves) and controlled stoichiometry of the acylating agent (e.g., SOCl) mitigate these. Monitoring by F NMR (if fluorinated reagents are used) or quenching aliquots for TLC can identify byproducts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
